molecular formula C22H19F3N4 B11321264 5-methyl-N,3-bis(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

5-methyl-N,3-bis(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11321264
M. Wt: 396.4 g/mol
InChI Key: DHMHNGSWQXLBJH-UHFFFAOYSA-N
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Description

5-methyl-N,3-bis(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N,3-bis(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Organometallic reagents, halides.

Major Products

    Oxidation products: Alcohols, ketones.

    Reduction products: Dihydro derivatives.

    Substitution products: Compounds with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

5-methyl-N,3-bis(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-methyl-N,3-bis(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl group and exhibit similar chemical properties.

    Pyrazolo[1,5-a]pyrimidine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The unique combination of the trifluoromethyl group and the pyrazolo[1,5-a]pyrimidine core in 5-methyl-N,3-bis(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H19F3N4

Molecular Weight

396.4 g/mol

IUPAC Name

5-methyl-N,3-bis(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H19F3N4/c1-13-4-8-16(9-5-13)19-20(22(23,24)25)28-29-18(12-15(3)26-21(19)29)27-17-10-6-14(2)7-11-17/h4-12,27H,1-3H3

InChI Key

DHMHNGSWQXLBJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)NC4=CC=C(C=C4)C)C

Origin of Product

United States

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